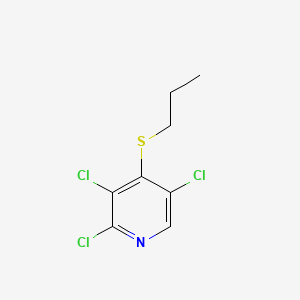

2,3,5-Trichloro-4-(propylthio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60613-17-4 |

|---|---|

Molecular Formula |

C8H8Cl3NS |

Molecular Weight |

256.6 g/mol |

IUPAC Name |

2,3,5-trichloro-4-propylsulfanylpyridine |

InChI |

InChI=1S/C8H8Cl3NS/c1-2-3-13-7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |

InChI Key |

AJXXZBRIJJPKSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C(=NC=C1Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,5 Trichloro 4 Propylthio Pyridine and Its Precursors

Strategic Approaches to the Polychlorinated Pyridine (B92270) Scaffold

The foundational step in the synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine is the construction of the 2,3,5-trichloropyridine precursor. This can be approached through two primary strategies: direct chlorination of a less substituted pyridine or selective dechlorination of a more highly chlorinated analogue.

Direct chlorination of pyridine to achieve a specific trichloro-isomer like 2,3,5-trichloropyridine is a challenging endeavor due to the deactivating nature of the pyridine ring towards electrophilic substitution and the difficulty in controlling regioselectivity. High temperatures and pressures are often required, which can lead to a mixture of various chlorinated pyridines.

One common industrial approach involves the high-temperature, gas-phase chlorination of pyridine or picoline (methylpyridine) derivatives. For instance, the gas-phase chlorination of picolines can lead to the formation of polychlorinated pyridines, including precursors to 2,3,5,6-tetrachloropyridine. Temperatures in these reactions are typically maintained between 250°C and 450°C. Above this range, over-chlorination to pentachloropyridine becomes more prevalent, reducing the selectivity for the desired tetrachloro-intermediate.

Another route involves the liquid-phase chlorination of pyridine hydrochloride with chlorine gas at elevated temperatures (115°C - 120°C) or with liquid chlorine under pressure. However, these methods often result in complex mixtures of isomers that are difficult to separate. A more controlled approach to specific substitution patterns can sometimes be achieved through the chlorination of substituted pyridine precursors. For example, the liquid-phase chlorination of 2-chloro-5-methylpyridine can yield 2,3-dichloro-5-(trichloromethyl)pyridine, which can then be further processed.

Regioselectivity in direct chlorination is influenced by both electronic and steric factors. The nitrogen atom in the pyridine ring is deactivating, making the ring less susceptible to electrophilic attack than benzene. When substitution does occur, it generally favors the 3- and 5-positions. However, under forcing conditions, substitution at the 2-, 4-, and 6-positions can also occur. The presence of other substituents on the ring further complicates the regiochemical outcome. Due to these challenges, direct chlorination is often not the preferred method for obtaining a pure, specific isomer like 2,3,5-trichloropyridine in a laboratory setting. Instead, it is often used to produce highly chlorinated pyridines which are then selectively dechlorinated.

A more regioselective and widely employed strategy for the synthesis of 2,3,5-trichloropyridine involves the selective dechlorination of more highly chlorinated pyridines, such as 2,3,5,6-tetrachloropyridine or pentachloropyridine. This method offers better control over the final product's substitution pattern.

A well-documented method for this transformation is the reaction of the polychlorinated pyridine with a reducing agent, most commonly metallic zinc, in the presence of an alkaline aqueous solution. The reaction is typically carried out in a water-immiscible organic solvent. The selectivity of the dechlorination is highly dependent on the reaction conditions, particularly the pH. For the synthesis of 2,3,5-trichloropyridine from 2,3,5,6-tetrachloropyridine, maintaining a pH of 11 or above is crucial to favor the formation of the desired trichloro-product over further reduced dichloropyridines. google.com

The general reaction conditions involve heating the polychlorinated pyridine with zinc dust in a biphasic system of an organic solvent (e.g., benzene or toluene) and a strongly alkaline aqueous solution (e.g., sodium hydroxide or ammonium (B1175870) hydroxide). google.comprepchem.com The reaction temperature typically ranges from 20°C to 100°C, often at the reflux temperature of the solvent mixture. google.com The amount of zinc used is generally in excess to ensure complete reaction.

| Starting Material | Reducing Agent | Solvent System | Reaction Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Zinc Dust | Benzene / 8N NaOH | Reflux (~79°C) | 5 hours | 77% |

| Pentachloropyridine | Zinc Dust | Toluene / 6N NH4OH | 70°C | 35 hours | 52% |

This selective dechlorination approach provides a reliable and scalable method for the preparation of the 2,3,5-trichloropyridine scaffold, which is a key intermediate for the synthesis of the target compound.

Introduction of the Propylthio Moiety via Nucleophilic Substitution Pathways

With the 2,3,5-trichloropyridine scaffold in hand, the next step is the introduction of the propylthio group at the 4-position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In the case of synthesizing this compound, the likely precursor for this step is 2,3,5,6-tetrachloropyridine, where the chlorine atom at the 4-position is selectively replaced by the propylthiolate nucleophile. The chlorine atoms at the 2- and 6-positions (alpha to the nitrogen) and the 4-position (para to the nitrogen) are the most activated towards nucleophilic attack. The regioselectivity of this substitution is governed by the electronic properties of the pyridine ring, where the positions para to the nitrogen are highly activated towards nucleophilic attack.

The nucleophilic aromatic substitution of a thiol on a polychlorinated pyridine generally proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.

Nucleophilic Attack: The nucleophile, in this case, the propylthiolate anion (CH₃CH₂CH₂S⁻), attacks the electron-deficient carbon atom at the 4-position of the 2,3,5,6-tetrachloropyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Departure: In the second step, the leaving group, a chloride ion, is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and forming the final product, this compound.

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Choice of Precursor and Nucleophile: The reaction typically starts from a highly chlorinated pyridine, such as 2,3,5,6-tetrachloropyridine, and propanethiol. The propanethiol is usually deprotonated in situ or prior to the reaction using a suitable base to form the more nucleophilic propylthiolate anion.

Base: A variety of bases can be used to deprotonate the thiol, including sodium hydroxide, potassium hydroxide, or sodium methoxide. The choice of base can influence the reaction rate and the formation of side products.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) are commonly employed. These solvents are effective at dissolving the reactants and facilitating the SNAr reaction.

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through reaction at other positions or decomposition. The optimal temperature must be determined empirically to balance reaction rate and selectivity.

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion of the starting material to the desired product. Prolonged reaction times can sometimes lead to decreased yields due to product degradation or side reactions.

A representative, though general, procedure for a similar synthesis involves dissolving the chloropyridine and the thiol in a suitable solvent, followed by the addition of a base. The mixture is then stirred at a controlled temperature until the reaction is complete, as determined by a monitoring technique such as thin-layer chromatography (TLC) or gas chromatography (GC). The final product is then isolated and purified, typically by extraction and column chromatography.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Substrate | 2,3,5,6-Tetrachloropyridine | Activation at the 4-position for nucleophilic attack. |

| Nucleophile | Propanethiol | Source of the propylthio moiety. |

| Base | NaOH, KOH, NaOMe | Generates the more reactive propylthiolate anion. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance SNAr reaction rates. |

| Temperature | Room temperature to elevated temperatures (e.g., 100°C) | Balances reaction rate with selectivity and stability. |

Novel Synthetic Routes and Catalytic Approaches for Analogues

While the SNAr reaction is a robust method for the synthesis of this compound, ongoing research seeks to develop more efficient, selective, and environmentally benign synthetic routes. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds and for the synthesis of a wide array of functionalized pyridine analogues. nih.gov

For instance, palladium-catalyzed and copper-catalyzed C-S cross-coupling reactions can be employed to couple halopyridines with thiols. nih.gov These reactions often proceed under milder conditions than traditional SNAr reactions and can exhibit a broader substrate scope and functional group tolerance. The general scheme for such a reaction involves the reaction of a halopyridine with a thiol in the presence of a transition metal catalyst (e.g., a palladium or copper salt), a ligand, and a base. The catalytic cycle typically involves oxidative addition of the halopyridine to the metal center, followed by reaction with the thiolate, and reductive elimination to yield the product and regenerate the catalyst.

The development of novel catalytic systems aims to improve catalyst efficiency, reduce the required amount of catalyst, and operate under more environmentally friendly conditions. For example, ligand-free copper-catalyzed systems have been developed for the coupling of aryl iodides with thiols, offering a simpler and more cost-effective approach.

Furthermore, these catalytic methods can be used to synthesize a variety of analogues of this compound. For example, by using different thiols, a range of 4-(alkylthio)- and 4-(arylthio)-2,3,5-trichloropyridines can be prepared. Additionally, other positions on the 2,3,5-trichloropyridine ring can be functionalized using other types of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce carbon-based substituents, leading to a diverse library of polysubstituted pyridine derivatives.

Recent advancements also include direct C-H thiolation reactions, which offer an even more atom-economical approach by avoiding the need for a pre-installed halide on the pyridine ring. rsc.org While challenging on electron-deficient rings like polychlorinated pyridines, the development of new catalytic systems for direct C-H functionalization is a rapidly advancing area of research. Photocatalytic methods are also emerging as a green and efficient way to promote C-S bond formation. researchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

The adoption of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of complex molecules like this compound and its precursors. These methodologies can lead to enhanced safety, improved scalability, higher yields, and greater process control compared to traditional batch methods. The principles of continuous flow synthesis are particularly applicable to the preparation of highly substituted pyridines and the introduction of sulfur-containing functional groups.

Continuous flow systems, often utilizing microreactors, provide precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for managing exothermic reactions and handling potentially hazardous reagents often employed in the synthesis of halogenated pyridines. Furthermore, the high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to faster reaction rates and cleaner reaction profiles.

For the synthesis of the pyridine core, continuous flow approaches can be adapted from established batch syntheses. For instance, the Bohlmann-Rahtz pyridine synthesis, a method for producing substituted pyridines, has been successfully transferred to a continuous flow process. This demonstrates the potential for adapting similar cyclization strategies for the precursors of this compound to a continuous manufacturing setup.

The introduction of the propylthio group at the C4 position of the trichloropyridine ring is another step that can benefit from flow chemistry. The synthesis of organosulfur compounds in continuous-flow systems has been shown to be a chemoselective, safer, and more environmentally friendly procedure. researchgate.net Flow chemistry can mitigate the risks associated with handling volatile and odorous sulfur reagents and can lead to improved yields and reduced formation of by-products like disulfides.

While specific literature on the continuous flow synthesis of this compound is not extensively available, the well-documented success of flow chemistry in the synthesis of functionalized pyridines and organosulfur compounds provides a strong basis for its application in this context. The following table illustrates typical parameters and outcomes for the synthesis of related compounds using flow chemistry, highlighting the potential for developing a continuous process for this compound.

Table 1: Examples of Continuous Flow Synthesis of Pyridine and Organosulfur Compounds

| Reaction Type | Reactants | Catalyst/Reagent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine N-Oxidation | Pyridine Derivatives, H₂O₂ | Titanium Silicalite (TS-1) | N/A | N/A | up to 99 | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Propargyl Aldehyde | Brønsted Acid | 120 | 5 min | 76-86 | researchgate.net |

| C-H Thiocyanation of Arenes | Activated Arenes, NCS, KSCN | N/A | N/A | N/A | N/A | researchgate.net |

The data in Table 1, derived from studies on analogous systems, underscores the efficiency and high yields achievable with continuous flow methodologies. The development of a continuous synthesis for this compound would likely involve the sequential or integrated flow synthesis of a suitable trichloropyridine precursor, followed by a continuous flow thiolation step. Such a process would be highly amenable to automation and large-scale production, offering significant advantages in terms of efficiency, safety, and cost-effectiveness.

Spectroscopic and Spectrometric Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3,5-Trichloro-4-(propylthio)pyridine is predicted to exhibit signals corresponding to the propyl group and the single aromatic proton on the pyridine (B92270) ring.

Aromatic Region: A single singlet is anticipated for the proton at the C6 position of the pyridine ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the electron-donating nature of the nitrogen atom.

Aliphatic Region: The propyl group will give rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons.

A sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A triplet for the methylene (CH₂) protons directly attached to the sulfur atom. The downfield shift of this signal is expected due to the deshielding effect of the electronegative sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms present in the molecule.

Aromatic Region: Five distinct signals are expected for the carbon atoms of the trichloropyridine ring. The chemical shifts will be significantly influenced by the attached chlorine and propylthio substituents. The carbons bearing chlorine atoms (C2, C3, C5) are expected to be shifted downfield. The carbon attached to the sulfur (C4) and the carbon adjacent to the nitrogen (C6) will also have characteristic chemical shifts.

Aliphatic Region: Three signals corresponding to the three carbon atoms of the propyl group are predicted. The carbon atom bonded to the sulfur will be the most deshielded of the three.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-6 | ~8.0-8.5 | s | - |

| -S-CH ₂-CH₂-CH₃ | ~2.8-3.2 | t | ~35-40 |

| -S-CH₂-CH ₂-CH₃ | ~1.6-1.9 | sext | ~22-26 |

| -S-CH₂-CH₂-CH ₃ | ~0.9-1.2 | t | ~13-15 |

| C-2 | - | - | ~148-152 |

| C-3 | - | - | ~130-135 |

| C-4 | - | - | ~140-145 |

| C-5 | - | - | ~125-130 |

| C-6 | - | - | ~150-155 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons in the propyl group. Cross-peaks would be expected between the signals of the -S-CH₂- protons and the -CH₂-CH₂- protons, and between the -CH₂-CH₂- protons and the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the proton signals of the propyl group to their corresponding carbon signals and the C6-H proton to the C6 carbon of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) H-C correlations. This would be instrumental in confirming the position of the propylthio group on the pyridine ring. For instance, correlations would be expected between the protons of the -S-CH₂- group and the C4, C3, and C5 carbons of the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine ring, the C-Cl bonds, the C-S bond, and the propyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The vibrations of the pyridine ring and the C-S bond are expected to give rise to distinct Raman signals.

Predicted Vibrational Frequencies for this compound

| Functional Group/Bond | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Pyridine Ring | ~1550-1600, ~1400-1500 | ~1550-1600, ~1000-1050 | C=C and C=N stretching |

| C-H (Aromatic) | ~3050-3100 | ~3050-3100 | Stretching |

| C-H (Aliphatic) | ~2850-2960 | ~2850-2960 | Stretching |

| C-Cl | ~600-800 | ~600-800 | Stretching |

| C-S | ~600-700 | ~600-700 | Stretching |

Note: These are predicted frequency ranges and the actual values may differ.

Advanced Mass Spectrometry for Fragment Analysis and Isotopic Profiling

Advanced mass spectrometry techniques are employed to determine the molecular weight of the compound and to elucidate its structure through the analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with M, M+2, M+4, and M+6 peaks in a specific ratio, confirming the presence of three chlorine atoms.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of the propyl group: Cleavage of the C-S bond could lead to the loss of a propyl radical, resulting in a prominent fragment ion.

Loss of chlorine atoms: Sequential loss of chlorine radicals or HCl from the pyridine ring would also be an expected fragmentation pathway.

Cleavage of the propyl chain: Fragmentation within the propyl group itself, such as the loss of an ethyl or methyl radical, could also occur.

Theoretical and Computational Chemistry of 2,3,5 Trichloro 4 Propylthio Pyridine

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the optimized ground state geometry and to calculate the energetic properties of compounds like 2,3,5-Trichloro-4-(propylthio)pyridine. DFT calculations for similar pyridine (B92270) derivatives have been performed using various functionals and basis sets to achieve a balance between accuracy and computational cost. ijcce.ac.irresearchgate.netresearchgate.netmdpi.comglobalresearchonline.net

In a typical DFT study on a substituted pyridine, the initial molecular geometry would be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From the optimized geometry, various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can be determined. These properties are crucial for predicting the molecule's reactivity and stability.

Table 1: Representative Parameters for DFT Calculations on Pyridine Derivatives

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Functional | B3LYP | researchgate.netmdpi.comglobalresearchonline.net |

| Basis Set | 6-311++G(d,p) | ijcce.ac.irresearchgate.net |

| Solvation Model | Polarizable Continuum Model (PCM) | ijcce.ac.ir |

| Software | Gaussian | mdpi.com |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less computationally expensive methods and for obtaining precise energetic and structural data. For a molecule like this compound, high-accuracy calculations could be used to refine the understanding of its electronic properties and to investigate subtle stereoelectronic effects.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for the flexible propylthio side chain.

Furthermore, MD simulations can provide insights into the intermolecular interactions between molecules of this compound in a condensed phase or in solution. By simulating a system containing many molecules, it is possible to study aggregation behavior, solvation effects, and the formation of non-covalent interactions such as van der Waals forces and dipole-dipole interactions. Such simulations have been applied to other pyridine derivatives to understand their behavior in biological systems. nih.govresearchgate.netpensoft.net

Computational Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of this compound, which can then be compared with experimental IR and Raman spectra. researchgate.net This comparison can aid in the assignment of the experimentally observed spectral bands.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and to assist in the interpretation of complex NMR spectra.

Table 2: Hypothetical Correlation of Calculated and Experimental Spectroscopic Data for a Pyridine Derivative

| Spectroscopic Technique | Calculated Value | Experimental Value | Reference for Methodology |

|---|---|---|---|

| 13C NMR (ppm) | 150.2 (C2) | 151.5 (C2) | nih.gov |

| 1H NMR (ppm) | 7.8 (H6) | 7.9 (H6) | nih.gov |

| IR Frequency (cm-1) | 1580 (C=N stretch) | 1575 (C=N stretch) | researchgate.net |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this approach could be used to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or oxidation of the sulfur atom.

A transition state search involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction pathway. Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus confirming that the located transition state is indeed the correct one for the reaction of interest. This provides a detailed picture of the reaction mechanism at the molecular level.

Chemical Reactivity and Mechanistic Transformation Pathways

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqquimicaorganica.org This reactivity is a consequence of the nitrogen heteroatom's inductive effect, which lowers the electron density of the ring carbons, making them electrophilic. uoanbar.edu.iq

The chlorine atoms on the 2,3,5-Trichloro-4-(propylthio)pyridine ring can be displaced by a variety of nucleophiles. The general mechanism for these reactions is a two-step addition-elimination process. quimicaorganica.org The nucleophile first attacks an electron-deficient carbon atom bearing a chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is then restored by the expulsion of the chloride leaving group. stackexchange.com

Nitrogen Nucleophiles : Amines and hydrazine (B178648) derivatives are effective nucleophiles for displacing chlorine atoms on activated pyridine rings. For instance, 3-cyano- and 3-carbamoyl-2-chloropyridines react with hydrazine hydrate (B1144303) to form substituted pyrazolopyridines. lookchem.com This indicates that nitrogen-based nucleophiles can readily attack the activated ring of this compound, likely at the C-2 position.

Oxygen Nucleophiles : Alkoxides, such as sodium ethoxide, are known to react with chloropyridines. researchgate.net The reaction of 2-chloropyridines with ethoxide proceeds via nucleophilic substitution, highlighting the potential for oxygen nucleophiles to displace the chlorine atoms in the subject compound.

Carbon Nucleophiles : Carbanions derived from organolithium or Grignard reagents can also participate in nucleophilic substitution with halopyridines, although yields can vary. uoanbar.edu.iq

The general reactivity trend for nucleophiles is often related to their basicity and polarizability. Stronger nucleophiles will typically react more readily.

The rate and regioselectivity of nucleophilic substitution are significantly influenced by the number and position of the chlorine substituents.

Activation of the Ring : The three chlorine atoms on the pyridine ring are strongly electron-withdrawing, which greatly activates the ring toward nucleophilic attack compared to an unsubstituted pyridine. This activation makes the substitution reactions more facile. uoanbar.edu.iq

Regioselectivity : Nucleophilic attack on the pyridine ring is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). uoanbar.edu.iqstackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.comquora.com In this compound, the C-4 position is occupied. Therefore, nucleophilic attack is most likely to occur at the C-2 position, which is ortho to the nitrogen. Attack at the C-5 position (meta to the nitrogen) is significantly less favored as the resulting anionic intermediate cannot be effectively stabilized by the nitrogen atom. quimicaorganica.org Studies on similarly structured compounds, such as 2,3,6-trifluoropyridine, show a preference for substitution at the 2-position when reacting with sodium ethoxide. researchgate.net

Interactive Table: Regioselectivity of Nucleophilic Attack on the Pyridine Ring

| Position of Attack | Proximity to Nitrogen | Intermediate Stabilization | Predicted Reactivity |

| C-2 | Ortho | High (Charge on Nitrogen) | Most Favored |

| C-3 | Meta | Low | Disfavored |

| C-5 | Meta | Low | Disfavored |

Oxidation Chemistry of the Propylthio Group

The sulfur atom of the propylthio group is in a low oxidation state and is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and subsequently the sulfone.

The oxidation of thioethers (sulfides) is a well-established transformation. A range of oxidizing agents can be employed to convert the propylthio group of this compound into a propylsulfinyl (sulfoxide) or propylsulfonyl (sulfone) group.

Common Oxidants : Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this purpose. organic-chemistry.org The reaction can be performed with or without a catalyst. Other reagents include peroxy acids (e.g., m-CPBA), and dimethyldioxirane. rsc.org

Stepwise Oxidation : The oxidation occurs in a stepwise manner. Milder conditions and a stoichiometric amount of the oxidant favor the formation of the sulfoxide. Using an excess of the oxidizing agent or more forcing conditions will typically lead to the formation of the sulfone. organic-chemistry.org

Interactive Table: Oxidation Products of this compound

| Starting Material | Oxidizing Conditions | Product Name | Product Structure (Functional Group) |

| This compound | Mild (e.g., 1 eq. H₂O₂) | 2,3,5-Trichloro-4-(propylsulfinyl)pyridine | -S(O)CH₂CH₂CH₃ |

| This compound | Strong (e.g., >2 eq. H₂O₂) | 2,3,5-Trichloro-4-(propylsulfonyl)pyridine | -S(O)₂CH₂CH₂CH₃ |

| 2,3,5-Trichloro-4-(propylsulfinyl)pyridine | Strong (e.g., >1 eq. H₂O₂) | 2,3,5-Trichloro-4-(propylsulfonyl)pyridine | -S(O)₂CH₂CH₂CH₃ |

The mechanism of thioether oxidation depends on the specific oxidant used. For many common oxidants like dioxiranes and hydroperoxides, the reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. rsc.org

The reaction is generally considered a concerted, single-step oxygen transfer. rsc.org However, in some cases, particularly in aqueous solvents, a two-step mechanism involving a reversible attack to form an intermediate, which then breaks down to the sulfoxide, has been proposed. rsc.org The electron-withdrawing nature of the trichloropyridyl group is expected to decrease the nucleophilicity of the sulfur atom, thus slowing the rate of oxidation compared to an alkyl sulfide (B99878) attached to an electron-rich aromatic ring. acs.orgacs.org

Reduction Chemistry of the Halogenated Pyridine Ring

The chlorine atoms on the pyridine ring can be removed through reduction, a process known as hydrodehalogenation. Additionally, the aromatic pyridine ring itself can be reduced to a piperidine (B6355638) ring under certain conditions.

Reductive Dehalogenation : The carbon-chlorine bonds can be cleaved reductively. A common method involves the use of a metal reductant, such as zinc dust, often in an acidic medium like formic or acetic acid. researchgate.net This method has been shown to reduce various functional groups on the pyridine ring. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with a hydrogen source is another effective method for dehalogenation. The selectivity of dehalogenation (i.e., which chlorine is removed first) would depend on the specific catalyst and reaction conditions.

Ring Hydrogenation : More vigorous catalytic hydrogenation conditions, such as higher pressures of hydrogen and more active catalysts (e.g., PtO₂, Rhodium), can lead to the reduction of the aromatic pyridine ring itself to a saturated piperidine ring. asianpubs.orgresearchgate.netresearchgate.net This process typically requires harsher conditions than just removing the chlorine atoms. researchgate.net The presence of an acid, like acetic acid, is often used as a solvent and can facilitate the hydrogenation of the pyridine ring. asianpubs.orgresearchgate.net

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound is governed by the presence of two primary chromophoric systems susceptible to light-induced transformations: the trichlorinated pyridine ring and the propylthio substituent. While specific photolysis studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the known photochemical transformations of related polychlorinated aromatic compounds and alkyl thioethers. The absorption of ultraviolet (UV) radiation is expected to be the initiating step in its photochemical degradation, leading to a variety of transformation pathways.

The principal light-induced reactions anticipated for this compound involve either the cleavage of a carbon-chlorine (C-Cl) bond or the photo-oxidation of the sulfur atom. The specific pathway that predominates would be dependent on various factors, including the irradiation wavelength, the solvent, and the presence of photosensitizers or oxygen.

One of the most probable photochemical reactions for polychlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond upon absorption of UV light. researchgate.net This process generates a pyridyl radical and a chlorine radical. In the presence of a hydrogen-donating solvent, the pyridyl radical can abstract a hydrogen atom, leading to a dechlorinated pyridine derivative. Stepwise dechlorination could potentially occur, yielding a mixture of di- and mono-chlorinated (propylthio)pyridines.

Another significant pathway involves the reactions of the propylthio group. Thioethers are known to undergo photo-oxidation in the presence of oxygen and light. This can lead to the formation of the corresponding sulfoxide, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine, and subsequently the sulfone, 2,3,5-Trichloro-4-(propylsulfonyl)pyridine. These photo-oxidation reactions are common for sulfur-containing compounds and are often mediated by reactive oxygen species generated during irradiation.

Furthermore, visible light, in the absence of a photocatalyst, has been shown to promote the self- and cross-coupling reactions of thiols, leading to the formation of disulfides. nih.gov While this compound is a thioether and not a thiol, the potential for light-induced reactions involving the sulfur-carbon bonds cannot be entirely ruled out, potentially leading to more complex degradation products.

The following table summarizes the plausible photochemical transformation pathways for this compound based on the reactivity of analogous compounds.

| Reaction Pathway | Description | Potential Products | Influencing Factors |

| Reductive Dechlorination | Homolytic cleavage of a C-Cl bond followed by hydrogen abstraction from the solvent. | Dichloropropylthiopyridines, Monochloropropylthiopyridines | UV irradiation, Hydrogen-donating solvent |

| Photo-oxidation | Oxidation of the thioether group. | 2,3,5-Trichloro-4-(propylsulfinyl)pyridine, 2,3,5-Trichloro-4-(propylsulfonyl)pyridine | UV/Visible light, Presence of oxygen |

| Hydrolysis | Nucleophilic substitution of a chlorine atom by a hydroxyl group, which may be facilitated by light. | Chlorinated hydroxypyridine derivatives | Aqueous environment, pH |

It is important to note that these pathways are proposed based on established photochemical principles of related functional groups and compound classes. The actual product distribution and reaction kinetics would need to be determined through specific experimental studies on this compound.

The available literature primarily focuses on the degradation of structurally related compounds, such as the pesticide chlorpyrifos (B1668852) and its main metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). However, the presence of a propylthio group at the 4-position in this compound, as opposed to a hydroxyl group in TCP, results in significantly different chemical and physical properties that would distinctly influence its environmental behavior. Therefore, extrapolating data from these related compounds would not provide a scientifically accurate or reliable assessment for this compound and would violate the instruction to focus solely on the specified compound.

Further research and dedicated studies are required to elucidate the environmental fate of this compound. Without such data, it is not possible to provide the thorough and informative content for each section and subsection as requested in the outline.

Environmental Fate and Abiotic/biotic Degradation Processes

Environmental Mobility and Persistence Assessments

The mobility of a chemical in the environment refers to its potential to move between different environmental media, such as soil, water, and air. Persistence describes the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes.

Factors Influencing Mobility:

The mobility of organic compounds in soil is largely influenced by their sorption characteristics, often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Chemicals with high Koc values tend to adsorb strongly to soil particles and are therefore less mobile, posing a lower risk of leaching into groundwater. Conversely, compounds with low Koc values are more water-soluble and can move more readily through the soil profile.

For a substituted chlorinated pyridine (B92270) like 2,3,5-Trichloro-4-(propylthio)pyridine, the presence of both chlorine atoms and a propylthio group will influence its polarity and, consequently, its interaction with soil components. The trichloro- substitution generally increases the hydrophobicity of the molecule, which would suggest a higher potential for sorption to organic matter in soil and sediment, thereby reducing its mobility.

Factors Influencing Persistence:

The persistence of a chemical is often expressed in terms of its half-life (t½), the time it takes for half of the initial amount to degrade. This degradation can occur through various abiotic and biotic pathways.

Abiotic Degradation: Abiotic degradation processes that can affect chlorinated pyridines include photolysis (degradation by sunlight) and hydrolysis (reaction with water). The extent of photolysis depends on the compound's ability to absorb light at wavelengths present in sunlight. Hydrolysis rates are influenced by the chemical stability of the bonds within the molecule and environmental conditions such as pH and temperature. While specific data is lacking for this compound, the pyridine ring itself is relatively stable.

Biotic Degradation: Biodegradation, the breakdown of organic compounds by microorganisms, is a primary pathway for the dissipation of many environmental contaminants. The biodegradability of pyridine derivatives can be significantly altered by the nature and position of the substituents on the pyridine ring. researchgate.nettandfonline.com Generally, highly chlorinated compounds can be more resistant to microbial degradation. The presence of the propylthio group may also influence the molecule's susceptibility to microbial attack. Numerous bacteria have been isolated that can degrade pyridine and some of its simpler derivatives, often utilizing them as a source of carbon and nitrogen. researchgate.nettandfonline.com However, the degradation pathways for more complex, substituted pyridines are less well understood. researchgate.nettandfonline.com

It has been noted that there is a general lack of data on the environmental fate of chloropyridines, which are a significant class of pyridine derivatives found in the environment. researchgate.nettandfonline.com

In the absence of specific studies on this compound, a definitive assessment of its environmental mobility and persistence cannot be made. However, based on the general principles of environmental chemistry and the behavior of structurally similar compounds, it is plausible to anticipate that the compound may exhibit limited mobility in soil due to the hydrophobic nature of the trichloropyridine moiety. Its persistence would be dependent on its susceptibility to microbial degradation and other abiotic degradation processes, which remains to be determined through experimental investigation.

Interactive Data Table

Due to the absence of specific experimental data for this compound in the reviewed literature, a data table for its environmental mobility and persistence parameters cannot be generated. Research in this area would be necessary to populate such a table with values for properties like soil half-life, water half-life, and the soil organic carbon-water partition coefficient (Koc).

Advanced Analytical Methodologies for Environmental Monitoring and Mechanistic Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the trace analysis of pesticides and their metabolites.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (MS/MS), offers a sensitive and selective method for the determination of 2,3,5-Trichloro-4-(propylthio)pyridine in various samples. researchgate.net A reverse-phase HPLC method can be employed for its separation under simple conditions. nih.gov For instance, a method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), can achieve effective separation. researchgate.net For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile acids like phosphoric acid. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. scielo.br A recent study on the related compound, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, utilized a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) system, demonstrating the high sensitivity and specificity of modern hyphenated techniques for trace-level quantification of such compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, especially for volatile and semi-volatile compounds. For metabolite profiling, GC-MS is invaluable in identifying and quantifying metabolic products. nih.gov The analysis of related chlorinated pyridine (B92270) compounds, such as 3,5,6-trichloro-2-pyridinol (B117793), has been successfully demonstrated using GC-MS. Prior to analysis, derivatization is often necessary for polar metabolites to increase their volatility and thermal stability. This process is essential for accurate GC-MS analysis as it prevents interference from proteins and other large molecules. nih.gov Metabolite fingerprinting using techniques like pyrolysis-GC-MS can provide a broader chemical profile of samples.

The table below illustrates typical parameters for an HPLC-MS/MS method for the analysis of a substituted pyridine compound.

| Parameter | Value |

| Chromatography System | UHPLC |

| Column | C18 (e.g., 50mm x 2.1mm, 1.7 µm) |

| Mobile Phase A | 10mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | Triple Quadrupole (QqQ) or QTOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

Capillary Electrophoresis for Separation and Quantification of Related Compounds

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. nih.gov It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov CE is particularly well-suited for the analysis of charged molecules, including various pyridine derivatives. mdpi.com

In the context of this compound, CE could be employed for the separation of the parent compound from its potential ionic metabolites or degradation products. The separation in CE is governed by the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) within the capillary. nih.gov By manipulating the buffer pH, composition, and the use of additives like cyclodextrins, the separation selectivity can be significantly enhanced. nih.gov For instance, at a low pH, pyridine compounds can be protonated, facilitating their separation as cations. The separation of cationic porphyrins, which share structural similarities with pyridinium (B92312) compounds, has been effectively demonstrated using CE. nih.gov

The table below outlines a hypothetical set of parameters for the separation of chlorinated pyridine compounds using Capillary Zone Electrophoresis (CZE).

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with UV or MS detector |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or Mass Spectrometry |

Isotope Tracing Techniques for Pathway Elucidation

Isotope tracing is a powerful methodology used to elucidate metabolic pathways by tracking the fate of isotopically labeled atoms through a series of biochemical reactions. nih.gov This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides dynamic information about metabolic fluxes that cannot be obtained from static concentration measurements alone. nih.govresearchgate.net

For a compound like this compound, stable isotopes such as ¹³C or ¹⁵N could be incorporated into its structure. By exposing a biological system (e.g., cell cultures, soil microcosms) to the labeled compound, the metabolic products will also contain the isotopic label. Analyzing the mass shifts in the resulting metabolites via high-resolution mass spectrometry allows for the unambiguous identification of metabolic products and the reconstruction of the transformation pathway. scripps.eduacs.org For example, labeling studies on pyrimidine (B1678525) and purine (B94841) rings have successfully used ¹³C and ¹⁵N isotopes to trace their biosynthetic pathways. mdpi.com An untargeted approach, where all labeled species are monitored, can lead to the discovery of novel or unexpected metabolic routes. scripps.eduacs.org

The general workflow for an isotope tracing experiment is as follows:

Synthesis: A labeled version of this compound is synthesized (e.g., with ¹³C in the pyridine ring or propyl chain).

Incubation: The labeled compound is introduced into the biological system of interest.

Extraction: Metabolites are extracted from the system at various time points.

Analysis: The extracts are analyzed by high-resolution mass spectrometry (e.g., LC-QTOF-MS or Orbitrap MS).

Data Analysis: Software tools are used to identify labeled metabolites based on their characteristic mass shifts and to determine the pattern and extent of isotope incorporation. scripps.eduacs.org

Method Development for Complex Environmental Matrices

Analyzing trace levels of this compound in complex environmental matrices such as soil and water presents significant analytical challenges. These matrices contain a multitude of interfering substances that can affect the accuracy and precision of the analysis. Therefore, robust method development and validation are paramount. nih.gov

The development of an analytical method for a new compound in an environmental matrix typically involves several key steps:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interferences. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have become popular for pesticide residue analysis in soil and food. scielo.brnih.gov This approach combines extraction with a solvent (e.g., acetonitrile) and a salting-out step, followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Chromatographic Separation: As detailed in section 7.1, either HPLC or GC is used to separate the target analyte from co-extracted matrix components.

Detection and Quantification: Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity, which are crucial for trace-level analysis in complex samples. lcms.cz

Method Validation: The developed method must be rigorously validated to ensure its reliability. mhlw.go.jp According to guidelines such as those from SANTE, validation parameters include selectivity, linearity, accuracy (trueness and precision), limits of detection (LOD) and quantification (LOQ), and robustness. thermofisher.com

The following table summarizes key considerations and common approaches in developing analytical methods for trace contaminants in soil.

| Method Development Stage | Key Considerations | Common Approaches |

| Extraction | Analyte polarity, soil type, extraction efficiency. | QuEChERS, Pressurized Liquid Extraction (PLE), Soxhlet. |

| Cleanup | Removal of co-extracted matrix components (e.g., humic acids, lipids). | Dispersive Solid-Phase Extraction (d-SPE) with sorbents like C18, PSA, GCB. |

| Quantification | Matrix effects (ion suppression/enhancement in MS). | Matrix-matched calibration, use of isotopically labeled internal standards. nih.gov |

| Validation | Ensuring accuracy and precision at relevant concentration levels. | Spiking experiments at multiple levels, analysis of certified reference materials (if available), inter-laboratory comparisons. scielo.br |

Mechanistic Investigations of Molecular Interactions with Biological Systems in Vitro Perspectives

Studies on Enzyme Inhibition and Activation in Cell-Free Systems or Non-Human Cell Lines

There is currently no available data from studies investigating the inhibitory or activation effects of 2,3,5-Trichloro-4-(propylthio)pyridine on specific enzymes in cell-free systems. Research into the broader class of chlorinated pyridines suggests potential interactions with various enzymes, but direct experimental evidence for this specific compound is lacking. Consequently, its profile as an enzyme inhibitor or activator, including key parameters such as IC50 or EC50 values, has not been established.

Table 1: Enzyme Interaction Profile of this compound

| Enzyme Target | Type of Interaction (Inhibition/Activation) | IC50/EC50 Value | Source |

|---|

Molecular Binding and Receptor Interaction Profiling

Detailed molecular binding and receptor interaction profiles for this compound are not described in the current scientific literature. In silico studies, such as ligand-target docking, have not been published for this compound, meaning there are no predictions about its potential binding affinity or mode of interaction with specific biological receptors. Furthermore, results from experimental in vitro binding assays that would quantify its affinity for various receptors (e.g., Ki or Kd values) are also unavailable.

Table 2: Receptor Binding Affinity for this compound

| Receptor Target | Binding Affinity (Ki/Kd) | Assay Type | Source |

|---|

Effects on Cellular Processes in Model Organisms for Pathway Perturbation Analysis

There is no published research on the effects of this compound on the cellular processes of common model organisms such as Caenorhabditis elegans, yeast (Saccharomyces cerevisiae), or bacteria. Studies using these organisms are crucial for analyzing how a compound may perturb specific biological pathways. Without such research, the impact of this compound on fundamental cellular activities like cell cycle progression, stress response, or metabolic pathways remains unknown.

Table 3: Phenotypic Effects of this compound on Model Organisms

| Model Organism | Cellular Process Affected | Observed Phenotype | Source |

|---|---|---|---|

| C. elegans | Data Not Available | Data Not Available | Data Not Available |

| Yeast | Data Not Available | Data Not Available | Data Not Available |

Structure-Activity Relationship (SAR) Exploration for Mechanistic Understanding of Molecular Recognition

A formal Structure-Activity Relationship (SAR) analysis for this compound and its analogues has not been reported. SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity and molecular recognition by a target. The lack of such studies means that the roles of the trichloro-substituted pyridine (B92270) ring and the propylthio group at the 4-position in determining the compound's (currently unknown) biological activity have not been systematically investigated. There is no comparative data on the activity of related derivatives that would allow for the elucidation of key pharmacophoric features.

Table 4: Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Interdisciplinary Prospects

Development of Next-Generation Synthetic Strategies and Catalytic Innovations

The synthesis of functionalized pyridines, such as 2,3,5-Trichloro-4-(propylthio)pyridine, is an area ripe for innovation. While traditional methods for preparing polychlorinated pyridines exist, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

One promising avenue is the advancement of catalytic C-H functionalization . This approach allows for the direct modification of the pyridine (B92270) ring, potentially offering more straightforward pathways to introduce or alter substituents. Research into novel transition-metal catalysts could enable site-selective functionalization, providing access to a wider array of derivatives with unique properties. For instance, developing catalysts that can selectively replace one of the chlorine atoms would open up new possibilities for creating diverse molecular architectures.

Another area of focus is the development of flow chemistry processes for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The implementation of continuous-flow systems could lead to higher yields and purity of the final product while minimizing waste.

Furthermore, photocatalysis represents a burgeoning field with significant potential for pyridine functionalization. acs.org Light-driven reactions can often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. acs.org Exploring photocatalytic pathways for the synthesis and modification of this compound could lead to the discovery of novel derivatives with interesting photophysical or photochemical properties.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, selectivity, access to diverse derivatives | Development of novel transition-metal catalysts |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of continuous-flow processes |

| Photocatalysis | Mild reaction conditions, unique transformations | Exploration of light-driven synthetic routes |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Predictive modeling can be employed to forecast the physicochemical properties, reactivity, and potential biological activity of novel derivatives of this compound. By training ML algorithms on existing chemical data, researchers can screen large virtual libraries of compounds to identify promising candidates for specific applications, thereby reducing the need for time-consuming and expensive laboratory experiments.

AI can also play a crucial role in reaction prediction and optimization . Machine learning models can be developed to predict the outcomes of chemical reactions, identify optimal reaction conditions (e.g., catalyst, solvent, temperature), and even suggest novel synthetic pathways. This can significantly streamline the process of synthesizing new derivatives of this compound.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Forecasting physicochemical properties and bioactivity of new derivatives. | Accelerated identification of high-potential compounds. |

| Reaction Prediction | Optimizing reaction conditions and predicting outcomes. | More efficient and reliable synthesis of target molecules. |

| Generative Design | Creating novel molecular structures with desired properties. | Discovery of innovative compounds for various applications. |

Advanced Environmental Remediation Technologies Leveraging Chemical and Biological Approaches

The presence of chlorinated pyridines in the environment is a concern due to their potential persistence and toxicity. ny.gov Future research into advanced remediation technologies for compounds like this compound will likely focus on both chemical and biological approaches.

Advanced oxidation processes (AOPs) are a promising set of chemical treatment technologies for the degradation of persistent organic pollutants. These methods involve the generation of highly reactive species, such as hydroxyl radicals, which can break down the complex structure of chlorinated pyridines. Research in this area could focus on optimizing AOPs, such as ozonation, Fenton-like processes, and photocatalysis, for the efficient and complete mineralization of this compound. A recent study demonstrated a controllable pyridine N-oxidation-nucleophilic dechlorination process that could be applicable for the dehalogenation of halogenated pyridines. nih.gov

On the biological front, bioremediation offers a more sustainable and cost-effective approach to environmental cleanup. This involves the use of microorganisms that can degrade or transform hazardous substances into less toxic compounds. Future research could focus on the isolation and characterization of microbial strains capable of metabolizing this compound. Genetic engineering could also be employed to enhance the degradative capabilities of these microorganisms. For instance, bacteria have been shown to degrade simple pyridine derivatives, often through pathways involving hydroxylated intermediates. researchgate.net Studies on the biodegradation of the related compound 3,5,6-trichloro-2-pyridinol (B117793) have identified fungal and bacterial strains capable of its degradation. nih.govplos.orgnih.gov

Phytoremediation , the use of plants to remove pollutants from the environment, is another area worthy of investigation. Research could explore the potential of certain plant species to absorb and metabolize this compound from contaminated soil and water.

| Remediation Technology | Mechanism | Research Focus |

| Advanced Oxidation Processes | Generation of reactive oxygen species to break down the molecule. | Optimization of AOPs for complete mineralization. |

| Bioremediation | Use of microorganisms to metabolize the compound. | Isolation and engineering of specialized microbial strains. |

| Phytoremediation | Use of plants to absorb and degrade the pollutant. | Identification of suitable plant species and understanding metabolic pathways. |

Exploration of Mechanistic Applications in Materials Science, Supramolecular Chemistry, or Catalysis

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science, supramolecular chemistry, and catalysis.

In materials science , the pyridine ring can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. The presence of chlorine and sulfur atoms offers potential sites for further functionalization, allowing for the fine-tuning of the material's characteristics. Future research could explore the synthesis of novel polymers and MOFs containing the this compound moiety and investigate their potential applications in areas such as gas storage, separation, and sensing.

In the realm of supramolecular chemistry , the pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal ions, enabling the construction of complex, self-assembled architectures. nih.govnih.govacs.orgtue.nl The specific substitution pattern of this compound could influence the geometry and stability of these supramolecular assemblies. Research in this area could focus on designing and synthesizing novel supramolecular structures based on this compound and exploring their potential as molecular sensors, switches, or drug delivery systems.

In catalysis , functionalized pyridines can serve as ligands for transition metal catalysts, influencing their activity and selectivity. The electronic properties of the this compound ligand could be harnessed to modulate the performance of catalysts in a variety of organic transformations. Future work might involve the synthesis of metal complexes bearing this pyridine derivative as a ligand and evaluating their catalytic efficacy in reactions such as cross-coupling, hydrogenation, or oxidation. The integration of pyridine-N dopants has been shown to boost catalytic activity in some systems. researchgate.net

| Field of Application | Potential Role of this compound | Research Directions |

| Materials Science | Building block for functional polymers and MOFs. | Synthesis of novel materials with tailored properties. |

| Supramolecular Chemistry | Component for self-assembled architectures. | Design of molecular sensors and smart materials. |

| Catalysis | Ligand for transition metal catalysts. | Development of novel catalysts with enhanced activity and selectivity. |

Q & A

Q. What are the common synthetic routes for 2,3,5-Trichloro-4-(propylthio)pyridine, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and thioether formation. A plausible route includes:

- Step 1 : Chlorination of pyridine derivatives using agents like POCl₃ or PCl₅ under controlled temperature (70–100°C) to introduce trichloro substituents .

- Step 2 : Nucleophilic substitution at the 4-position with propylthiol (HS-Pr) in the presence of a base (e.g., NaOH) to form the thioether bond. Solvent choice (e.g., DMF or dichloromethane) and reaction time (12–24 hrs) are critical for minimizing side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product. Monitoring reaction progress via TLC and optimizing molar ratios (e.g., thiol:substrate ≥1.2:1) improves yield (>75%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the propylthio group shows characteristic triplet signals for CH₂ groups (δ 1.5–2.5 ppm) and a singlet for the pyridine ring .

- FT-IR : Peaks at 650–750 cm⁻¹ indicate C-Cl stretching, while 2550–2600 cm⁻¹ confirms S-H bond absence, verifying successful thioether formation .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Retention times are compared against standards to identify impurities .

Q. How should researchers evaluate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor via HPLC. The trichloro group may hydrolyze under alkaline conditions (pH >10), requiring neutral storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trichloro and propylthio groups in pyridine derivatives?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O exchange) or kinetic profiling to identify whether discrepancies arise from solvent effects (polar vs. non-polar) or competing pathways (e.g., elimination vs. substitution) .

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

Q. What methodologies are recommended for computational modeling of its electronic structure to predict reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility and aggregation tendencies .

Q. How can substituent effects on the pyridine ring be systematically studied to optimize biological or catalytic activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying alkylthio chains (e.g., methyl, butyl) and evaluate bioactivity (e.g., antimicrobial assays) to correlate structure with function .

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites, guiding modifications for applications in catalysis or sensing .

Data Contradiction and Troubleshooting

Q. When encountering inconsistent yields in thioether formation, what experimental variables should be prioritized for optimization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.